molecular formula C8H9BrO2S B1273642 4-Bromobenzylmethylsulfone CAS No. 213627-30-6

4-Bromobenzylmethylsulfone

Cat. No.: B1273642
CAS No.: 213627-30-6
M. Wt: 249.13 g/mol
InChI Key: CCSFLRBJHQPXFL-UHFFFAOYSA-N
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Description

4-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S. It is characterized by a bromine atom attached to a benzene ring, which is further connected to a methylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Bromo-4-(methylsulfonylmethyl)benzene is a chemical compound that has gained considerable attention in scientific research due to its promising properties.

Mode of Action

The compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may interact with its targets through a copper-catalyzed N-arylation process .

Pharmacokinetics

. Therefore, the impact on bioavailability cannot be determined at this time.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylmethylsulfone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with sodium methylsulfinate under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylmethylsulfone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

4-Bromobenzylmethylsulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromobenzylsulfone: Similar structure but lacks the methyl group.

    4-Chlorobenzylmethylsulfone: Similar structure with a chlorine atom instead of bromine.

    4-Methylbenzylmethylsulfone: Similar structure with a methyl group instead of bromine.

Uniqueness: 4-Bromobenzylmethylsulfone is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(methylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFLRBJHQPXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375759
Record name 1-bromo-4-(methylsulfonylmethyl)benzene
Source EPA DSSTox
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Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213627-30-6
Record name 1-Bromo-4-[(methylsulfonyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213627-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-(methylsulfonylmethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213627-30-6
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Synthesis routes and methods I

Procedure details

A 250 mL round-bottomed flask was charged with 4-bromobenzyl bromide (5 g, 20 mmol) and N,N-dimethylformamide (10.81 mL). Sodium methanesulfinate (3.06 g, 30 mmol) was added. The reaction mixture was stirred at 65° C. for 1 hour. The reaction mixture was cooled to ambient temperature and diluted with water. The resulting suspension was stirred for 10 minutes and filtered. The solid was rinsed with water and dried under vacuum to provide the title compound (4.75 g, 95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
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10.81 mL
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reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

p-Bromobenzyl bromide (500 mg, 2 mmol) was refluxed with MeSO2Na (306 mg, 3 mmol) in Ethanol for 1 hour. The reaction was cooled, concentrated and purified by flash column (50% acetone/hexanes) to give the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
306 mg
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-bromobenzyl bromide (1.0 g, 4.0 mmol) and sodium methanesulfinate (2.04 g, 20 mmol) in DMF (10 mL) is heated 1 h at 60° C. The reaction mixture is then cooled to RT, diluted with water (200 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are washed with water (2×50 mL) and brine (25 mL) then dried (MgSO4) and reduced in vacuo to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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